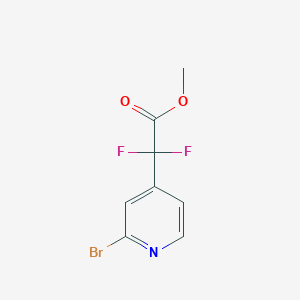

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is a chemical compound with the IUPAC name “methyl (2-bromo-4-pyridinyl)acetate”. It has a molecular weight of 230.06 and is stored at temperatures below -10°C .

Synthesis Analysis

The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. For instance, the synthesis of 2,6-bis (3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-Sandmeyer reactions.Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the structure of “this compound”.Chemical Reactions Analysis

Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. Additionally, bromopyridines can be used to synthesize metal complexes. For example, “this compound” derivatives are used in the synthesis of metal complexes.Physical and Chemical Properties Analysis

“this compound” is a liquid compound . The stability of these compounds in various conditions, such as in water, can also be an important property to consider.科学的研究の応用

Efficient Synthesis of Novel Pyridine-Based Derivatives

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is utilized in the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown varied biological activities, such as anti-thrombolytic and biofilm inhibition effects. This study highlights the compound's versatility in synthesizing novel molecules with significant applications in materials science and biology (Gulraiz Ahmad et al., 2017).

Electrochemical Homocoupling Catalyzed by Nickel Complexes

In organic chemistry, this compound has been applied in electrochemical homocoupling reactions catalyzed by nickel complexes to produce 2,2'-bipyridines. This method presents a straightforward approach to synthesizing bipyridine derivatives, which are crucial in various chemical and pharmacological research areas (Kelnner W R de França et al., 2002).

Electrocatalytic Carboxylation with CO2

The compound is also central to the development of greener chemical processes, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process represents an innovative approach to incorporating carbon dioxide into organic molecules, yielding valuable carboxylic acids with high selectivity and yield. Such methodologies are pivotal in addressing carbon dioxide accumulation and promoting sustainable chemical manufacturing (Q. Feng et al., 2010).

Radical Reactions for Synthesis of Difluoro-GABA

Additionally, this compound is instrumental in synthesizing 3,3-Difluoro-GABA through radical reactions with vinyl ethers. This synthesis pathway exemplifies the compound's utility in creating fluorinated analogs of bioactive molecules, offering insights into developing new therapeutic agents with enhanced properties (I. Kondratov et al., 2015).

Safety and Hazards

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

作用機序

Mode of Action

Bromopyridinyl compounds are often used in organic synthesis, where they can act as intermediates in various chemical reactions .

Biochemical Pathways

Bromopyridinyl compounds are often involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as solubility, stability, and molecular weight .

Result of Action

Bromopyridinyl compounds can participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of -10°C . Furthermore, the compound’s action and efficacy can be influenced by the pH and the presence of other compounds in the environment .

特性

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBTXEVFSQAAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=NC=C1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)

![8-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2746659.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)